

Head-to-Head Comparison: LY3130481 vs. JNJ-55511118 for TARP-y8 Modulation

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Compound of Interest		
Compound Name:	LY3130481	
Cat. No.:	B608737	Get Quote

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[City, State] – December 8, 2025 – In the landscape of neurological research, the selective modulation of AMPA receptors (AMPARs) associated with transmembrane AMPA receptor regulatory proteins (TARPs) has emerged as a promising therapeutic strategy. Specifically, targeting TARP-γ8, which is predominantly expressed in the forebrain, offers the potential for treating conditions like epilepsy with greater precision and fewer side effects than non-selective AMPAR antagonists. This guide provides a detailed head-to-head comparison of two leading investigational compounds in this class: **LY3130481** (also known as CERC-611) and JNJ-55511118.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data, experimental protocols, and underlying mechanisms of action for these two molecules.

Mechanism of Action: Targeting the TARP-y8/AMPA Receptor Complex

Both **LY3130481** and JNJ-55511118 are negative allosteric modulators (NAMs) that selectively target AMPA receptors associated with the TARP-y8 auxiliary subunit.[1] TARP-y8 is highly expressed in brain regions implicated in seizure generation, such as the hippocampus.[1][2] By selectively inhibiting TARP-y8-containing AMPA receptors, these compounds aim to reduce neuronal hyperexcitability, the hallmark of epilepsy, while sparing AMPA receptors in other brain



regions, like the cerebellum, where TARP-γ2 is more prevalent. This regional selectivity is hypothesized to reduce motor side effects, such as ataxia and dizziness, commonly associated with broad-spectrum AMPA receptor antagonists.[2][3]

The binding site for these compounds is located at the interface between the TARP-y8 subunit and the pore-forming GluA subunit of the AMPA receptor.[4] By binding to this site, **LY3130481** and JNJ-55511118 disrupt the interaction between TARP-y8 and the AMPA receptor, thereby modulating its function.[5]

Fig. 1: Signaling pathway of TARP-γ8 associated AMPA receptors and inhibition by **LY3130481** and JNJ-55511118.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **LY3130481** and JNJ-55511118, compiled from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, variations in experimental conditions should be considered when interpreting these data.

Table 1: In Vitro Binding Affinity and Potency

Parameter	LY3130481	JNJ-55511118
Target	TARP-y8 associated AMPA Receptors	TARP-y8 associated AMPA Receptors
Binding Affinity (Ki)	Not explicitly reported, but has nanomolar potency[6]	26 nM[2]
Potency (pIC50)	9.8 (in mice)[7]	Not explicitly reported

Table 2: Preclinical Anticonvulsant Efficacy



Model	LY3130481 (ED50)	JNJ-55511118 (ED50)	Species
Pentylenetetrazole (PTZ)-induced seizures	Fully protective (dose not specified)[8]	Active (dose not specified)[7]	Rat/Mouse
Corneal Kindling	Active (dose not specified)[8][9]	Active (dose not specified)[5][7]	Mouse
6 Hz Seizure Model	Active (dose not specified)[10]	Active (dose not specified)[5]	Mouse
Amygdala Kindling	Active (dose not specified)[8][9]	Active (dose not specified)[7]	Rat/Mouse
Frings Audiogenic Seizure	Active (dose not specified)[8][9]	Not reported	Mouse
GAERS Absence Seizures	Active (dose not specified)[9]	Not reported	Rat

Table 3: Pharmacokinetic Profile in Rodents

pavailable[10]		Mouse/Rat
occu citly reported hour	upancy up to 6 Irs post 10 mg/kg	Mouse
citly reported Not	explicitly reported	Mouse/Rat
citly reported	•	Rat
citly reported	•	Rat
	icitly reported Not race icitly reported 2-3	and brain penetrant[2] >80% receptor occupancy up to 6 hours post 10 mg/kg oral dose[4] icitly reported Not explicitly reported icitly reported -0.5 hours (for VGB racemate)[11] 2-3 hours (for VGB



Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols used in the preclinical evaluation of these compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.



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